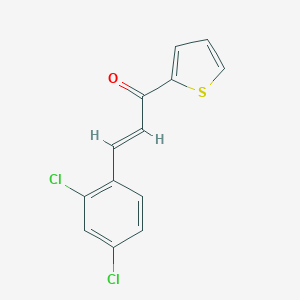

3-(2,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-one

Übersicht

Beschreibung

3-(2,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a 2,4-dichlorophenyl group and a thienyl group attached to a propenone moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dichlorobenzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and advanced purification techniques like recrystallization or chromatography can further improve the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Saturated ketones or alcohols.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-one has a wide range of applications in scientific research:

Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 3-(2,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(2,4-Dichlorophenyl)-1-phenyl-2-propen-1-one: Similar structure but lacks the thienyl group.

3-(2,4-Dichlorophenyl)-1-(2-furyl)-2-propen-1-one: Similar structure but contains a furyl group instead of a thienyl group.

3-(2,4-Dichlorophenyl)-1-(2-pyridyl)-2-propen-1-one: Similar structure but contains a pyridyl group instead of a thienyl group.

Uniqueness

The presence of the thienyl group in 3-(2,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-one imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Biologische Aktivität

3-(2,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-one, commonly referred to as a chalcone, is an organic compound noted for its diverse biological activities. Chalcones are characterized by their structure, which typically features two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound has garnered attention for its potential applications in medicinal chemistry due to its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The molecular formula of this compound is C13H8Cl2OS. The compound consists of a 2,4-dichlorophenyl group and a thienyl group linked by a prop-2-en-1-one moiety. The presence of the thienyl group imparts unique electronic and steric properties that influence its biological activity.

Antimicrobial Activity

Research has demonstrated that chalcones, including this compound, exhibit significant antimicrobial properties. A study evaluated various chalcones against bacterial and fungal strains using the Minimum Inhibitory Concentration (MIC) method. The results indicated that compounds containing the 2,4-dichlorophenyl moiety showed potent activity with MIC values as low as 16 µg/mL against certain strains .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 16 | Antibacterial/Fungal |

| Other Chalcones | Varies | Varies |

Anti-inflammatory Effects

The mechanism of action for this compound appears to involve the inhibition of specific enzymes associated with inflammatory pathways. Studies have shown that this compound can modulate the activity of cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory mediators .

Anticancer Properties

Chalcones have been extensively studied for their anticancer potential. Research indicates that this compound may induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of cell cycle regulators. In vitro studies have shown that this compound can inhibit cell proliferation in cancer cell lines with IC50 values ranging from 0.17 to 2.69 µM , demonstrating its potential as a lead compound for cancer therapy .

Case Studies

Several case studies highlight the biological activity of this compound:

- Antimicrobial Evaluation : In a recent study involving a series of synthesized chalcones, this compound was tested against multiple bacterial and fungal strains. The results indicated significant inhibitory effects comparable to established antimicrobial agents .

- Cancer Cell Line Studies : Another study focused on chronic lymphocytic leukemia (CLL) cell lines where chalcones were assessed for their antiproliferative effects. The compound exhibited marked pro-apoptotic activity in CLL cells at concentrations that showed minimal toxicity to normal cells .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It inhibits enzymes involved in inflammation and cancer progression.

- Cell Cycle Modulation : Alters the expression of proteins that regulate the cell cycle.

- ROS Generation : Induces oxidative stress leading to apoptosis in cancer cells.

Eigenschaften

IUPAC Name |

(E)-3-(2,4-dichlorophenyl)-1-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2OS/c14-10-5-3-9(11(15)8-10)4-6-12(16)13-2-1-7-17-13/h1-8H/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHFKTJHJVDSFF-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7402-71-3, 1124219-92-6 | |

| Record name | 3-(2,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007402713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2,4-DICHLOROPHENYL)-1-(2-THIENYL)-2-PROPEN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8CZJ767PW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.